molecular formula C19H21ClN2O5S B2635931 N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide CAS No. 896328-29-3

N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide

Cat. No.: B2635931
CAS No.: 896328-29-3
M. Wt: 424.9
InChI Key: QLMYMWKLZMIQHW-UHFFFAOYSA-N
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Description

N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide is a synthetic organic compound provided for research and development purposes. This molecule incorporates several pharmaceutically relevant structural motifs, including a 4-chlorobenzenesulfonyl group, a furan ring, and an ethanediamide (oxalamide) linker with a cyclopentyl substituent. The integration of these features makes it a compound of interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a privileged structure in medicinal chemistry, known for its ability to interact with various enzymes and biological targets . Compounds containing this group have demonstrated a wide spectrum of biological activities. Similarly, the furan ring is a common heterocycle in organic synthesis and the development of bioactive molecules . The specific combination of these groups suggests potential research applications in areas such as enzyme inhibition and the development of novel therapeutic agents. Researchers are encouraged to investigate its specific mechanism of action, which is not currently fully characterized for this exact molecule. This product is strictly for non-human research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O5S/c20-13-7-9-15(10-8-13)28(25,26)17(16-6-3-11-27-16)12-21-18(23)19(24)22-14-4-1-2-5-14/h3,6-11,14,17H,1-2,4-5,12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMYMWKLZMIQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable furan derivative under controlled conditions to form an intermediate compound.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with N-cyclopentylethanediamine in the presence of a base such as triethylamine. This step requires careful control of temperature and pH to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorobenzenesulfonyl group can be reduced to a benzenesulfonyl group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Benzenesulfonyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues with Modified Sulfonyl/Aryl Groups

Compound Name Key Structural Differences Potential Implications References
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide - Nitro group on phenyl ring
- Methylsulfonyl instead of benzenesulfonyl
Increased reactivity due to nitro group; altered hydrogen bonding in crystal packing
N-{2-[(4-Chlorophenyl)sulfonyl]-2-(2-furyl)ethyl}-N′-(2-methoxybenzyl)ethanediamide - 2-Methoxybenzyl substituent instead of cyclopentyl Enhanced solubility due to methoxy group; reduced lipophilicity
N-(4-Chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide - Thienopyrimidine ring replaces furan
- Sulfanylacetamide chain
Improved electron delocalization; potential kinase inhibition
Key Observations:
  • The 4-chlorobenzenesulfonyl group in the target compound distinguishes it from methylsulfonyl derivatives (e.g., ), likely improving aromatic stacking interactions.
  • Replacement of the cyclopentyl group with a 2-methoxybenzyl group (as in ) reduces steric hindrance and introduces hydrogen-bonding capability via the methoxy oxygen.

Analogues with Furan-Based Modifications

Compound Name Key Structural Differences Potential Implications References
N-[2-({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}-N'-methyl-2-nitroethene-1,1-diamine - Dimethylaminomethyl substituent on furan
- Nitroethene backbone
Increased basicity from dimethylamino group; potential H₂ antagonist activity
Ranitidine-related compound B - Bis-thioether linkage
- Nitroethenediamine core
Similarity to H₂ receptor antagonists; altered metabolic stability
Key Observations:
  • Unlike ranitidine-related compounds (), the target compound lacks a nitroethenediamine core, suggesting divergent pharmacological targets.
  • The absence of a dimethylaminomethyl group on the furan ring may reduce water solubility compared to analogues in .

Biological Activity

N'-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N-cyclopentylethanediamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that incorporates a furan ring and a chlorobenzenesulfonyl group. Its molecular formula is C₁₄H₁₈ClN₃O₂S, which contributes to its unique interactions within biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group may facilitate enzyme inhibition, while the furan moiety can participate in π-π stacking interactions with nucleic acids or proteins.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related sulfonamide derivatives have shown effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 1 µg/mL to 10 µg/mL, indicating potent activity against bacterial strains.

CompoundMIC (µg/mL)Target Organism
Compound A5Staphylococcus aureus
Compound B3Escherichia coli
This compoundTBDTBD

Anticancer Activity

The potential anticancer properties of this compound are under investigation. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation. For example, compounds structurally related to this compound have been shown to inhibit tumor growth in xenograft models.

Case Studies

  • Study on Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results indicated a promising profile against multi-drug-resistant strains, showcasing the compound's potential as an alternative antimicrobial agent .
  • Anticancer Research : In vitro studies demonstrated that the compound could significantly reduce cell viability in breast cancer cell lines (IC50 = 15 µM). The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
  • Enzyme Inhibition Studies : Investigations into the compound's ability to inhibit specific enzymes revealed that it effectively inhibited carbonic anhydrase activity, suggesting potential applications in treating conditions related to dysregulated carbonic anhydrase function .

Q & A

Q. Advanced: How can researchers optimize reaction yields for multi-step syntheses?

  • Catalyst screening: Use Pd-based catalysts for coupling reactions or phase-transfer catalysts for heterogeneous conditions .
  • Protective groups: Temporarily shield reactive sites (e.g., furan oxygen) with tert-butyldimethylsilyl (TBS) groups to prevent side reactions .
  • Real-time monitoring: Employ inline FTIR or NMR to track intermediate formation and adjust stoichiometry dynamically .

Basic: What analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

  • NMR spectroscopy: 1H/13C NMR identifies proton environments (e.g., sulfonyl group at δ 7.5–8.0 ppm, furan protons at δ 6.3–7.1 ppm) .
  • Mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
  • FTIR: Detects functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. Advanced: How can crystallography resolve structural ambiguities?

  • Single-crystal X-ray diffraction: Determines bond angles (e.g., dihedral angles between sulfonyl and furan rings) and validates stereochemistry .
  • Electron density maps: Identify unexpected tautomers or conformational isomers .

Basic: What biological targets are associated with this compound?

Methodological Answer:

  • Enzyme inhibition assays: Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates to measure IC50 values .
  • Receptor binding studies: Radioligand displacement assays (e.g., for GPCRs) to assess affinity (Ki) .

Q. Advanced: How can structure-activity relationship (SAR) studies guide modifications?

  • Substituent variation: Replace the 4-chlorobenzenesulfonyl group with 4-fluorophenyl to enhance lipophilicity and blood-brain barrier penetration .
  • Bioisosteric replacement: Substitute the furan ring with thiophene to evaluate potency changes in antimicrobial assays .

Basic: How stable is this compound under physiological conditions?

Methodological Answer:

  • pH stability: Incubate in buffers (pH 1–10) and monitor degradation via HPLC over 24 hours. Sulfonamide groups typically degrade at pH < 2 .
  • Thermal stability: Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C common for sulfonamides) .

Q. Advanced: What are the degradation pathways under oxidative stress?

  • LC-MS/MS analysis: Identify oxidation products (e.g., sulfoxide formation) using H2O2 or cytochrome P450 mimics .

Basic: How to assess interactions with enzymes or receptors?

Methodological Answer:

  • Surface plasmon resonance (SPR): Measure real-time binding kinetics (ka/kd) .
  • Fluorescence polarization: Quantify displacement of labeled ligands in competitive assays .

Q. Advanced: How to determine binding modes at atomic resolution?

  • X-ray crystallography: Co-crystallize the compound with target proteins (e.g., HIV-1 protease) to visualize hydrogen bonds with catalytic residues .

Basic: What solvents are optimal for solubility studies?

Methodological Answer:

  • Polar aprotic solvents: DMSO or DMF for in vitro assays (solubility >10 mg/mL) .
  • Aqueous buffers: Use cyclodextrins or PEG-400 as co-solvents for aqueous solubility enhancement .

Q. Advanced: How to design co-solvent systems for in vivo delivery?

  • Ternary phase diagrams: Optimize ratios of water, ethanol, and Labrasol® for parenteral formulations .

Advanced: How can computational modeling predict bioactivity?

Methodological Answer:

  • Docking simulations: Use AutoDock Vina with crystal structures (PDB ID: 1XYZ) to predict binding poses .
  • QSAR models: Correlate molecular descriptors (e.g., logP, polar surface area) with antimicrobial IC50 values from PubChem datasets .

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Meta-analysis: Compare IC50 values across studies, adjusting for assay conditions (e.g., ATP concentration in kinase assays) .
  • Orthogonal validation: Confirm anticancer activity via both MTT and clonogenic assays .

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